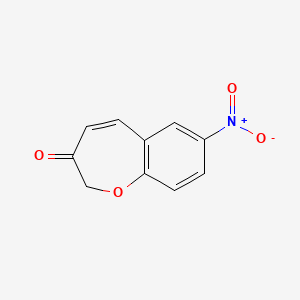

7-Nitro-1-benzoxepin-3(2H)-one

Beschreibung

7-Nitro-1-benzoxepin-3(2H)-one is a heterocyclic compound featuring a seven-membered benzoxepin ring fused with a ketone group at position 3 and a nitro substituent at position 5. The nitro group at position 7 likely enhances electrophilic reactivity, making this compound a candidate for further functionalization or pharmacological studies.

Eigenschaften

CAS-Nummer |

497960-74-4 |

|---|---|

Molekularformel |

C10H7NO4 |

Molekulargewicht |

205.17 g/mol |

IUPAC-Name |

7-nitro-1-benzoxepin-3-one |

InChI |

InChI=1S/C10H7NO4/c12-9-3-1-7-5-8(11(13)14)2-4-10(7)15-6-9/h1-5H,6H2 |

InChI-Schlüssel |

XHWHSKZVTAFBSU-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)C=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1-benzoxepin-3(2H)-one typically involves the nitration of 1-benzoxepin-3(2H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition or unwanted side reactions.

Industrial Production Methods

Industrial production of 7-Nitro-1-benzoxepin-3(2H)-one may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to scale up the production while maintaining safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The ketone group can undergo reduction to form alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Reduction of Nitro Group: 7-Amino-1-benzoxepin-3(2H)-one.

Reduction of Ketone Group: 7-Nitro-1-benzoxepin-3-ol.

Substitution Reactions: Various substituted benzoxepin derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Nitro-1-benzoxepin-3(2H)-one depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize 7-nitro-1-benzoxepin-3(2H)-one, we compare it with structurally or functionally related compounds from the provided evidence.

Structural and Functional Analogues

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 3, )

- Structure: A benzodithiazine ring with sulfur and nitrogen heteroatoms, a chlorine substituent at position 6, and a methylhydrazino group at position 3.

- Key Features :

- Comparison : Unlike 7-nitro-1-benzoxepin-3(2H)-one, this compound lacks a nitro group and instead features a sulfur-rich scaffold. The presence of SO₂ and Cl groups may confer distinct solubility and reactivity profiles.

Isoquinolin-1(2H)-one Derivatives ()

- Structure: Nitrogen-containing isoquinoline fused with a ketone.

- Key Features :

- Comparison: The oxygen-based benzoxepin system differs from the nitrogen-rich isoquinolinone framework.

Pharmacological and Chemical Properties

Spectroscopic Distinctions

- Nitro Group Impact: The nitro group in 7-nitro-1-benzoxepin-3(2H)-one would likely show strong IR absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), absent in sulfur/nitrogen analogs.

- Ring Size Effects: The seven-membered benzoxepin ring may exhibit distinct NMR splitting patterns compared to six-membered isoquinolinones or benzodithiazines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.